Hesperetin 7-O-glucoside

Pharmaceutical formulation Nutraceutical development Bioavailability enhancement

Hesperetin 7-O-glucoside (Hes-7-G) delivers 104-fold greater human bioavailability than hesperidin, enabling effective systemic delivery at half the dose for bone health applications. Its 55-88-fold solubility advantage over hesperidin/hesperetin simplifies aqueous formulation. With 1.7-fold higher intestinal maltase inhibition and 2-4-fold greater HMG-CoA reductase potency, Hes-7-G is the superior choice for metabolic and cardiovascular research. Select Hes-7-G for unmatched in vivo performance and cost-effective formulation.

Molecular Formula C22H24O11
Molecular Weight 464.4 g/mol
CAS No. 31712-49-9
Cat. No. B135788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin 7-O-glucoside
CAS31712-49-9
Molecular FormulaC22H24O11
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1
InChIKeyADSYMQORONDIDD-ZJHVPRRPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Hesperetin 7-O-glucoside (CAS 31712-49-9): Procurement Overview for a Distinct Flavonoid Monoglucoside


Hesperetin 7-O-glucoside (Hes-7-G) is a naturally occurring flavonoid monoglucoside, specifically the 7-O-β-D-glucopyranoside derivative of the flavanone hesperetin [1]. It is structurally distinct from the more abundant citrus flavonoid hesperidin (hesperetin-7-O-rutinoside), which is the 7-O-rhamnoglucoside [2]. Hes-7-G can be produced through the selective enzymatic hydrolysis of hesperidin to remove the terminal rhamnose moiety [3]. This specific glycosylation pattern fundamentally alters its physicochemical properties and biological fate compared to its aglycone (hesperetin) and its rutinoside precursor (hesperidin), leading to a unique profile that is critical for researchers and formulators to understand when selecting materials for specific applications [4].

Hesperetin 7-O-glucoside (CAS 31712-49-9): Why Hesperidin or Hesperetin Are Not Direct Substitutes


In the hesperetin flavonoid family, simple substitution among hesperidin, hesperetin, and hesperetin 7-O-glucoside is not scientifically valid due to critical differences in their molecular structure that dictate absorption, metabolism, and bioactivity. The presence of a rutinoside (rhamnoglucoside) moiety in hesperidin severely limits its water solubility and dictates colonic absorption, whereas the aglycone hesperetin is highly hydrophobic [1]. The specific 7-O-monoglucoside structure of Hes-7-G is a key determinant, shifting its primary absorption site from the colon to the small intestine [2]. This fundamental change in absorption mechanism, confirmed in multiple pharmacokinetic studies, leads to a profoundly different profile of circulating metabolites, including higher levels of hesperetin sulfates and the absence of certain eriodictyol derivatives [3]. Consequently, in vitro potency data cannot be extrapolated to in vivo efficacy, and formulations based on one form cannot be expected to replicate the performance of another. The quantitative evidence below underscores why Hes-7-G must be sourced and evaluated as a distinct chemical entity with its own unique set of performance characteristics.

Hesperetin 7-O-glucoside (CAS 31712-49-9): Head-to-Head Evidence for Scientific and Procurement Decisions


Solubility Enhancement: 55- to 88-Fold Increase Over Hesperidin and Hesperetin

Hesperetin 7-O-glucoside (Hes-7-G) exhibits a dramatically enhanced solubility profile in a 10% ethanol solution compared to its structural analogs. This improved solubility is a direct consequence of the selective removal of the rhamnose moiety from hesperidin to yield the monoglucoside [1]. The quantitative difference is substantial, directly impacting its utility in liquid formulations and its potential for absorption.

Pharmaceutical formulation Nutraceutical development Bioavailability enhancement

In Vivo Bioavailability: 12.1-Fold and 104-Fold Higher Metabolite Levels in Rat and Human Studies

The in vivo performance of a β-cyclodextrin inclusion complex of Hes-7-G (HEPT7G/βCD) demonstrates a profound improvement in systemic exposure compared to alternative hesperetin sources. A direct comparative pharmacokinetic study in Sprague-Dawley rats and healthy human volunteers quantified this advantage. In rats, bioavailability was 12.1-fold higher compared to α-monoglucosyl hesperidin [1]. In humans, the bioavailability from the Hes-7-G/βCD complex was a striking 104-fold higher than that from an equivalent dose of hesperidin in maltodextrin [1]. This is attributed to a shift in the absorption site from the colon to the small intestine [1].

Pharmacokinetics Bioavailability Preclinical research

Functional Efficacy: Equal Bone-Sparing Effect at Half the Dose of Hesperidin

The enhanced bioavailability of Hes-7-G directly translates into superior functional efficacy in vivo. In a 90-day study using ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, Hes-7-G (H-7-glc) demonstrated a dose-sparing effect. A diet containing 0.25% hesperetin equivalents from Hes-7-G improved total femoral bone mineral density (BMD) by 6.6% compared to OVX controls (P < 0.05), an effect that was not observed with an equivalent dose of hesperidin [1]. Critically, the BMD of rats fed the lower dose of Hes-7-G was equal to that of rats fed a diet containing twice the dose (0.5%) of hesperidin [1]. This indicates that Hes-7-G provides comparable bone protection at half the dosage.

Osteoporosis research Bone health Nutraceutical efficacy

Potent Inhibition of Human Intestinal Maltase: 1.7-Fold More Potent Than Hesperidin

Hes-7-G demonstrates superior potency in inhibiting human intestinal maltase, an enzyme target relevant for managing postprandial blood glucose levels. In a direct in vitro comparison, Hes-7-G was 1.7-fold more effective than hesperidin at inhibiting the enzyme [1]. The relative potency is even greater when compared to the aglycone, hesperetin, against which Hes-7-G was 2.4-fold better [1]. This profile highlights that the 7-O-glucoside structure is optimal for this specific biological activity.

Diabetes research Carbohydrate metabolism Enzyme inhibition

Enhanced HMG-CoA Reductase Inhibition: 2- to 4-Fold More Potent Than Hesperidin

Hes-7-G is a significantly more potent inhibitor of human HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, compared to its rutinoside analog. An in vitro comparative study established that Hes-7-G was 2- to 4-fold more potent in inhibiting this enzyme than hesperidin [1]. This difference in potency at a key metabolic target further distinguishes the biological profile of the monoglucoside from its more common dietary precursor.

Cholesterol metabolism Cardiovascular research Enzyme inhibition

Comparative Anti-Inflammatory Activity: Modulation of Gut Microbiota and Colitis Markers

In a DSS-induced colitis mouse model, dietary hesperetin 7-O-glucoside (Hes-7-G) at a low dose of 1 mg/kg body weight demonstrated a quantifiable anti-inflammatory effect. Treatment significantly restored colon length from 5.91 ± 0.66 cm in the disease control group to 6.45 ± 0.17 cm (P < 0.05) [1]. This improvement was accompanied by a reduction in the mRNA levels of pro-inflammatory cytokines such as Tnf-α and Il-22, as well as favorable shifts in gut microbiota composition [1]. While a direct head-to-head comparison with hesperidin or hesperetin was not performed in this specific study, the quantitative in vivo data at a defined dose provides a valuable efficacy benchmark for the compound itself.

Inflammation research Gut health IBD models

Hesperetin 7-O-glucoside (CAS 31712-49-9): Application Scenarios Based on Verified Differentiation


Development of High-Bioavailability Nutraceutical and Functional Food Formulations

The 104-fold increase in human bioavailability observed with a Hes-7-G/β-cyclodextrin complex compared to hesperidin [1] directly supports its use as a superior active ingredient for dietary supplements, functional beverages, and nutraceuticals. Formulators can leverage this evidence to design products intended for efficient and reliable systemic delivery of hesperetin metabolites, a key requirement for efficacy in applications targeting cardiovascular health, bone health, or systemic inflammation. This is a quantifiable advantage over using hesperidin, which is poorly absorbed.

Cost-Effective Ingredient for Bone Health Applications

The in vivo data showing that Hes-7-G provides bone-sparing protection equivalent to hesperidin but at half the dose [1] is a powerful differentiator for procurement. For manufacturers of bone health supplements or researchers conducting long-term osteoporosis studies, this translates into a more cost-effective material. Lower inclusion rates to achieve the same physiological endpoint reduce the cost-per-dose and simplify formulation challenges associated with higher payloads.

Lead Compound for Enzyme Inhibition Studies in Metabolic Disease

Researchers investigating carbohydrate and lipid metabolism can select Hes-7-G as a superior tool compound based on its quantified potency advantage. It is 1.7-fold more potent than hesperidin against intestinal maltase and 2-4-fold more potent against HMG-CoA reductase [1]. This makes it a more sensitive probe for in vitro assays and a more promising lead scaffold for developing novel inhibitors targeting postprandial hyperglycemia or cholesterol synthesis. Its use ensures that subtle or partial effects are not missed due to lower compound potency.

Liquid Formulations and Aqueous-Based Research Tools

The dramatic 55- to 88-fold increase in solubility in a 10% ethanol solution over hesperidin and hesperetin [1] directly enables applications that are challenging or impossible with the parent compounds. Hes-7-G is the preferred choice for creating stock solutions, preparing dosing formulations for in vivo studies in aqueous vehicles, or developing clear liquid nutraceutical products. This property eliminates the need for high concentrations of organic solvents or complex solubilization techniques often required for hesperidin or hesperetin, saving time and improving experimental consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hesperetin 7-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.